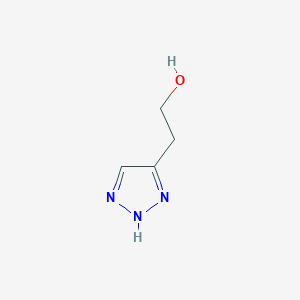

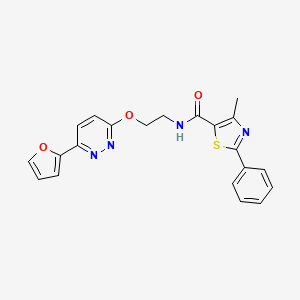

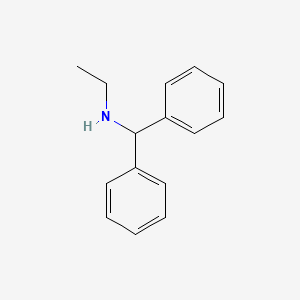

![molecular formula C24H23N5O4S B2998750 ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896318-98-2](/img/structure/B2998750.png)

ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metal-Free Synthesis of Polysubstituted Pyrroles

A metal-free method for synthesizing polysubstituted pyrrole derivatives, which may share structural similarities or synthetic pathways with the compound of interest, was developed. This method utilizes surfactants in an aqueous medium, highlighting an environmentally friendly approach to synthesizing complex organic compounds (Kumar, Rāmānand, & Tadigoppula, 2017).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

This research presents a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, potentially relevant for the synthesis or derivatization of the compound . The study emphasizes the importance of the interaction between various reagents under specific conditions to achieve desired organic compounds (Mohamed, 2021).

Phosphine-Catalyzed Annulation for Synthesizing Benzothieno[3,2-b]pyran Derivatives

A phosphine-catalyzed annulation process was developed for synthesizing benzothieno[3,2-b]pyran derivatives. This method may offer insights into catalytic processes that could be applied in the synthesis or functionalization of the compound under discussion, demonstrating the utility of catalyzed reactions in creating complex heterocyclic systems (Ma, Yu, & Meng, 2018).

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

Research on the synthesis and characterization of new quinazolines, which possess antimicrobial activity, highlights the broader implications of synthesizing and studying complex organic compounds. Although not directly related, the methodologies and characterizations presented could be relevant to understanding or applying the compound of interest in various scientific contexts (Desai, Shihora, & Moradia, 2007).

Diversity-Oriented Synthesis of Tetrahydropyrones

A study on the diversity-oriented synthesis of tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry might offer valuable insights into synthetic strategies that could be applicable to the compound . This research demonstrates how structural diversity can be achieved through innovative synthetic approaches, potentially useful for the development of derivatives or analogs of the compound (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

Propiedades

IUPAC Name |

ethyl 2-[[2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4S/c1-3-33-23(31)19-11-4-5-12-20(19)25-21(30)16-34-24-27-26-22(29(24)28-13-6-7-14-28)17-9-8-10-18(15-17)32-2/h4-15H,3,16H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANRRYISTIPYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

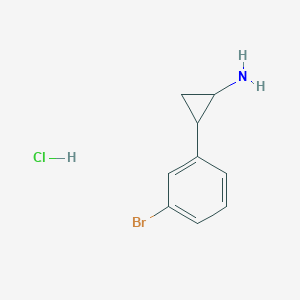

![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)

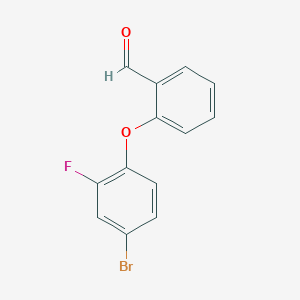

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)

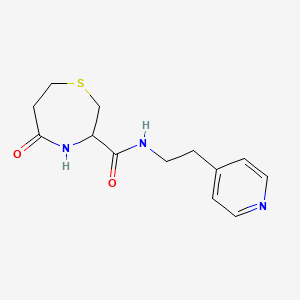

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)